Structural Divergence from S1QEL: m-Tolyl Replacement of 3-Acetamidophenyl Lowers Molecular Weight and Hydrogen-Bond Donor Count
Compared to the prototypical complex I IQ-site inhibitor S1QEL (CAS 897613-29-5, N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide), the target compound replaces the 3-acetamidophenyl group with an m-tolyl moiety, resulting in a 57.05 Da lower molecular weight (379.48 vs. 436.53) and the removal of two hydrogen-bond donor/acceptor atoms (the acetamide NH and C=O) . This structural simplification is predicted to increase lipophilicity and passive membrane permeability, potentially altering cellular uptake kinetics and off-target promiscuity relative to S1QEL [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 379.48 g/mol; HBD = 2 (oxalamide NH only) |
| Comparator Or Baseline | S1QEL: MW = 436.53 g/mol; HBD = 3 (oxalamide NH + acetamide NH) |
| Quantified Difference | ΔMW = -57.05 g/mol; ΔHBD = -1 |
| Conditions | Calculated from molecular formula (C21H21N3O2S vs. C23H24N4O3S); HBD count based on standard SMILES interpretation |
Why This Matters
Lower molecular weight and reduced hydrogen-bonding capacity correlate with improved passive membrane permeability, making this compound a potentially more CNS-accessible or cell-penetrant analog of S1QEL for mitochondrial target engagement studies.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
